

Potential Research Applications of 2-[3-(4-Nitrophenyl)propylamino]ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-[3-(4-Nitrophenyl)propylamino]ethanol

Cat. No.: B149366

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Disclaimer: Direct experimental data for the compound **2-[3-(4-Nitrophenyl)propylamino]ethanol** is not currently available in the public domain. This guide is a theoretical exploration of its potential research applications based on the known properties and activities of structurally similar compounds. The experimental protocols and potential mechanisms of action described herein are hypothetical and would require experimental validation.

Introduction

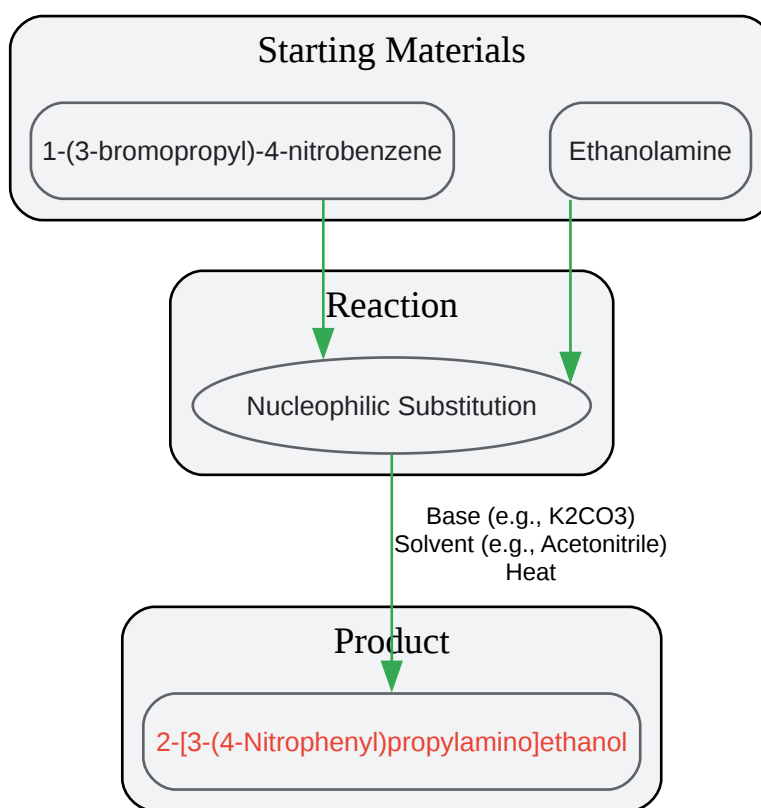
2-[3-(4-Nitrophenyl)propylamino]ethanol is a small molecule featuring a 4-nitrophenylpropyl group linked to an ethanolamine moiety. This unique combination of functional groups suggests potential for biological activity, drawing parallels to other known bioactive molecules. The 4-nitrophenyl group is a common feature in various pharmacologically active compounds, while the aminoethanol scaffold is prevalent in numerous drug classes. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, based on structure-activity relationship (SAR) analysis of its analogs.

Physicochemical Properties and Synthesis

While experimental data for the target compound is unavailable, its basic properties can be inferred from its constituent parts. The lipophilicity is likely influenced by the nitrophenylpropyl group, while the ethanolamine moiety would contribute to its polarity and potential for hydrogen bonding.

A plausible synthetic route for **2-[3-(4-Nitrophenyl)propylamino]ethanol** is proposed below, based on standard organic chemistry reactions.

Hypothetical Synthesis Workflow



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Figure 1: Hypothetical synthesis of **2-[3-(4-Nitrophenyl)propylamino]ethanol**.

Potential Research Applications

Based on the biological activities of structurally related compounds, **2-[3-(4-Nitrophenyl)propylamino]ethanol** could be investigated for a range of therapeutic areas.

Antimicrobial Activity

Derivatives of nitrophenyl-substituted aminoethanols have shown promise as antimicrobial agents. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol has been synthesized and demonstrated moderate antibacterial and antifungal activity.^[1] The presence of the nitro group and the alkylamine chain in the target compound suggests that it could be a candidate for antimicrobial screening.

Anticancer Activity

The 4-nitrophenyl moiety is present in some compounds investigated for their anticancer properties. While the direct structural analogs with potent anticancer activity are not immediately apparent, the general approach of screening novel small molecules for cytotoxicity against cancer cell lines is a valid starting point.^[2]

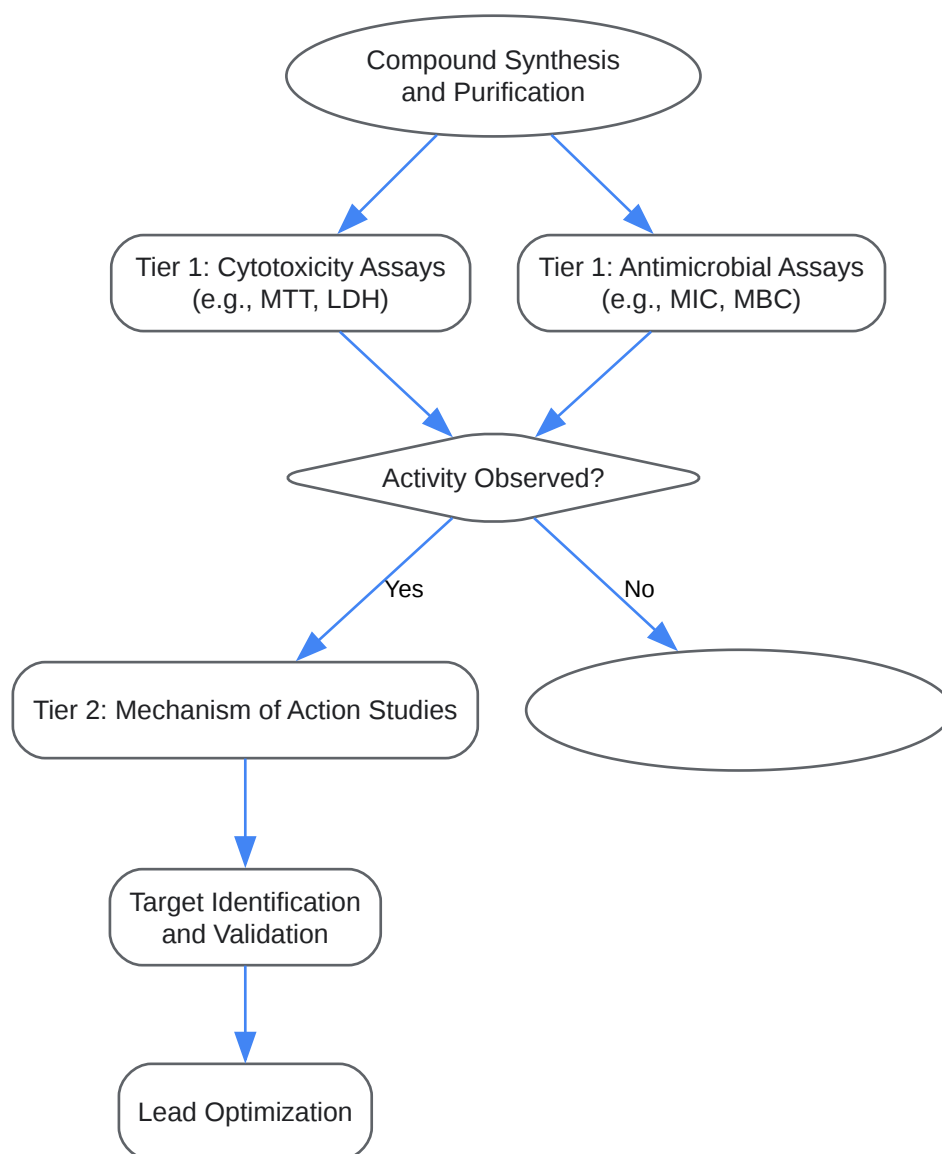
Modulator of Neurological Pathways

Phenylalkylamines are a well-known class of compounds that can interact with various receptors in the central nervous system. The structural similarity of the core of our target molecule to this class suggests that it could be screened for activity at neurotransmitter receptors.

Proposed Initial In Vitro Screening

For a novel compound with no known biological activity, a tiered screening approach is recommended. This would begin with broad cytotoxicity and antimicrobial assays, followed by more specific functional assays if any activity is observed.

General Experimental Workflow for In Vitro Screening

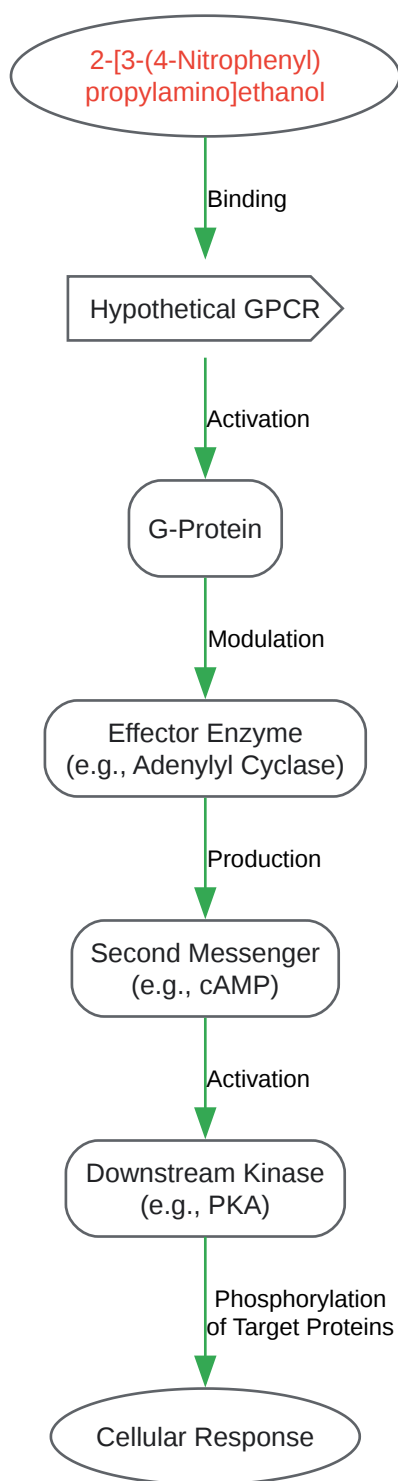


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Figure 2: A general workflow for the initial in vitro screening of a novel compound.

Hypothetical Signaling Pathway

Given the prevalence of aminoethanol-containing drugs that target G-protein coupled receptors (GPCRs), a plausible, though entirely hypothetical, mechanism of action for **2-[3-(4-Nitrophenyl)propylamino]ethanol** could involve the modulation of a GPCR-mediated signaling cascade.



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Figure 3: A hypothetical GPCR signaling pathway potentially modulated by the compound.

Data Summary of Structurally Similar Compounds

To provide a basis for comparison, the following table summarizes available data on compounds that share structural motifs with **2-[3-(4-Nitrophenyl)propylamino]ethanol**.

Compound Name	CAS Number	Molecular Formula	Key Research Application/Finding
2-[(4-Nitrophenyl)amino]ethanol	1965-54-4	C ₈ H ₁₀ N ₂ O ₃	Intermediate in organic synthesis.[3]
N-Acetyl-2-(4-nitrophenyl)ethylamine	6270-07-1	C ₁₀ H ₁₂ N ₂ O ₃	Intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4]
2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol	Not Available	C ₁₅ H ₁₅ ClN ₂ O ₃	Demonstrated moderate antibacterial and antifungal activity.[5]

Experimental Protocols (Hypothetical)

The following are generalized protocols for the initial screening of **2-[3-(4-Nitrophenyl)propylamino]ethanol**, adapted from standard methodologies for small molecule screening.[6][7]

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **2-[3-(4-Nitrophenyl)propylamino]ethanol** in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
- MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.^[6]
- **Data Acquisition:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.^[6]
- **Analysis:** Calculate cell viability as a percentage relative to the untreated control and determine the half-maximal inhibitory concentration (IC_{50}).

Minimum Inhibitory Concentration (MIC) Assay

- **Bacterial Culture:** Prepare an overnight culture of a bacterial strain (e.g., *E. coli*, *S. aureus*) in a suitable broth medium.
- **Compound Preparation:** Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
- **Inoculation:** Inoculate each well with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental evidence is lacking for **2-[3-(4-Nitrophenyl)propylamino]ethanol**, this technical guide provides a roadmap for its initial investigation. Based on the known activities of its structural analogs, this compound warrants exploration for its potential antimicrobial and cytotoxic properties. The proposed synthetic route and initial screening protocols offer a starting point for researchers interested in elucidating the pharmacological profile of this novel chemical entity. Any observed biological activity would necessitate further, more detailed mechanistic studies to identify its molecular targets and signaling pathways.

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